molecular formula C17H20N4O3S B2622851 7-(2-methoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 499986-58-2

7-(2-methoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2622851
CAS No.: 499986-58-2
M. Wt: 360.43
InChI Key: DXEJRUFCHLMFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This compound was first synthesized in the 1970s as a potential analgesic, but it was later found to be highly toxic to the brain.

Mechanism of Action

7-(2-methoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is converted into a toxic metabolite called MPP+ in the brain. MPP+ selectively destroys dopaminergic neurons in the substantia nigra, which is a region of the brain that is involved in the control of movement. The destruction of these neurons leads to a decrease in dopamine levels in the brain, which results in the characteristic symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the brain. It selectively destroys dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This decrease in dopamine levels is responsible for the characteristic symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(2-methoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione in lab experiments is that it creates a reliable animal model of Parkinson's disease. This allows researchers to study the underlying mechanisms of the disease and to develop new treatments. However, there are also some limitations to using this compound in lab experiments. The compound is highly toxic and can be difficult to handle safely. In addition, the animal models created using this compound may not fully replicate the human disease.

Future Directions

There are several future directions for research on 7-(2-methoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione. One area of research is the development of new treatments for Parkinson's disease. Researchers are exploring new drugs that can protect dopaminergic neurons from the toxic effects of this compound. Another area of research is the use of this compound in the study of other neurodegenerative diseases. This compound has been shown to have toxic effects on other types of neurons in the brain, which may be relevant to other diseases such as Alzheimer's disease.

Synthesis Methods

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 2-methoxyethylamine with 3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

7-(2-methoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione has been widely used in scientific research to create animal models of Parkinson's disease. This compound selectively destroys dopaminergic neurons in the brain, which results in the characteristic symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia. Animal models of Parkinson's disease are important tools for studying the underlying mechanisms of the disease and for developing new treatments.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-20-14-13(15(22)19-16(20)23)21(9-10-24-2)17(18-14)25-11-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEJRUFCHLMFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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